BenchChemオンラインストアへようこそ!

1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine

Chemical Identity Verification Target Deconvolution Assay Artifact Prevention

1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine (CAS 441756-86-1) is a synthetic small molecule belonging to the pyridyl cyanoguanidine class, characterized by a phenyl oxazole scaffold. Computed properties include a molecular weight of 334.33 g/mol, a topological polar surface area of 108 Ų, and a calculated XLogP3-AA of 2.3, indicating moderate lipophilicity.

Molecular Formula C17H14N6O2
Molecular Weight 334.33 g/mol
CAS No. 441756-86-1
Cat. No. B12570992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine
CAS441756-86-1
Molecular FormulaC17H14N6O2
Molecular Weight334.33 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)N=C(NC#N)NC2=CN=CC=C2)C3=CN=CO3
InChIInChI=1S/C17H14N6O2/c1-24-15-7-12(4-5-14(15)16-9-20-11-25-16)22-17(21-10-18)23-13-3-2-6-19-8-13/h2-9,11H,1H3,(H2,21,22,23)
InChIKeyXBUMIYPTGRFOGA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine (CAS 441756-86-1): Structural Identity and Baseline Specifications


1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine (CAS 441756-86-1) is a synthetic small molecule belonging to the pyridyl cyanoguanidine class, characterized by a phenyl oxazole scaffold [1]. Computed properties include a molecular weight of 334.33 g/mol, a topological polar surface area of 108 Ų, and a calculated XLogP3-AA of 2.3, indicating moderate lipophilicity [1]. This compound must be rigorously distinguished from GW 441756 (CAS 504433-23-2), a structurally unrelated oxindole-based TrkA kinase inhibitor with which it is frequently conflated due to numeric CAS similarity [2].

Why Generic Substitution of 1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine Is Not Supported by Evidence


Substituting 1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine with another pyridyl cyanoguanidine or a commonly misidentified analog like GW 441756 is scientifically invalid. Evidence suggests this compound is part of a series evaluated as lysine-specific demethylase 1 (LSD1) inhibitors with anti-proliferative properties, a mechanism distinct from the TrkA kinase inhibition of GW 441756 [1]. Even within the LSD1 inhibitor class, small structural modifications in the guanidine and oxazole substituents lead to divergent activity profiles, as demonstrated by structure-activity relationship (SAR) studies on functionalized phenyl oxazoles [1]. Therefore, equivalence cannot be assumed without direct comparative data, making unverified substitution a significant risk to experimental reproducibility.

Comparative Differentiation Evidence for 1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine


Structural Differentiation from the Commonly Misidentified GW 441756 (TrkA Inhibitor)

1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine is frequently misrepresented in search results as GW 441756, a potent TrkA kinase inhibitor (IC50 = 2 nM) . However, they are structurally and mechanistically distinct entities. The target compound has a molecular formula of C17H14N6O2 and a molecular weight of 334.33 g/mol, while GW 441756 has the formula C17H13N3O and a molecular weight of 275.30 g/mol [1][2]. The target compound features a phenyl oxazole core linked to a pyridyl cyanoguanidine, whereas GW 441756 is an oxindole derivative. This structural divergence dictates entirely different biological target profiles and precludes any assumption of functional interchangeability.

Chemical Identity Verification Target Deconvolution Assay Artifact Prevention

Mechanistic Differentiation via LSD1 Inhibition Class Membership

The target compound is a structural member of a novel class of 3-amino/guanidine substituted phenyl oxazoles reported to inhibit lysine-specific demethylase 1 (LSD1) [1]. This series was designed, synthesized, and screened in vitro for LSD1 activity and anti-proliferative effects against cervical and breast cancer cells, with in vivo effects further evaluated in zebrafish embryos [1]. This epigenetic mechanism of action is fundamentally different from that of GW 441756, which targets the NGF/TrkA kinase signaling pathway (IC50 = 2 nM) . While specific IC50 data for the target compound against LSD1 is not publicly available, its class membership implies a distinct mode of action with therapeutic relevance in oncology and epigenetics research, contrasting sharply with the neurobiology-focused applications of TrkA inhibitors.

Epigenetics LSD1 Inhibition Cancer Cell Proliferation

In Silico Physicochemical Differentiation from Clinical-Stage LSD1 Inhibitors

Computed physicochemical properties offer a basis for initial differentiation from other LSD1 inhibitor chemotypes. The target compound has an XLogP3-AA of 2.3 and a topological polar surface area (TPSA) of 108 Ų [1]. These values can be compared to known clinical-stage LSD1 inhibitors like Iadademstat (ORY-1001), a cyclopropylamine derivative, or GSK2879552. While direct potency comparisons are unavailable, the moderate lipophilicity and TPSA profile of 1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine suggest distinct absorption, distribution, metabolism, and excretion (ADME) liabilities compared to other chemotypes, which may influence suitability for specific assay conditions, such as cellular permeability in phenotypic screens.

Drug-likeness Physicochemical Properties Lead Optimization

Highest-Confidence Application Scenarios for 1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine Based on Current Evidence


Chemical Probe for Epigenetics Research: LSD1 Inhibition Studies

Sourcing this compound is most justifiable for laboratories specifically investigating structure-activity relationships (SAR) within the 3-amino/guanidine substituted phenyl oxazole class as LSD1 inhibitors. Its unique substitution pattern—a 3-pyridyl group on the cyanoguanidine—differentiates it from other members in the published series, making it a valuable tool for probing how modifications at this position affect LSD1 binding, cellular anti-proliferative activity against cervical and breast cancer models, and in vivo zebrafish phenotype outcomes [1].

Reference Standard for Multi-Target Epigenetic Mechanism Deconvolution

The published series acts via multiple epigenetic mechanisms beyond LSD1 inhibition alone, suggesting polypharmacology [1]. This compound can serve as a reference standard in chemical biology experiments designed to deconvolute these non-LSD1 targets, which are likely specific to cancer cell biology. This application leverages its structural uniqueness within the series to generate SAR data that can help attribute specific anti-proliferative effects to distinct molecular interactions.

Negative Control for TrkA-Mediated Neurobiology Assays

Given its frequent misidentification as GW 441756, this compound can be deliberately sourced to serve as a structurally analogous but mechanistically distinct negative control [1][2]. In any experiment where the specific involvement of TrkA kinase is hypothesized, 1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine can be tested alongside GW 441756 to confirm that observed phenotypes are indeed due to TrkA inhibition and not off-target effects of the broader chemical scaffold. This application is critical for ensuring the robustness of target validation studies in neurobiology.

ADME/Tox Property Benchmarking for Cyanoguanidine Lead Optimization

The computed physicochemical properties (XLogP3-AA: 2.3, TPSA: 108 Ų) position this compound as a moderately lipophilic reference point within the cyanoguanidine chemical space [3]. Medicinal chemistry teams can use it as a benchmarking compound to assess how subsequent structural modifications impact solubility, permeability, and metabolic stability within a lead optimization program, particularly when compared to more polar LSD1 inhibitor chemotypes or the distinctly different oxindole scaffold of GW 441756.

Quote Request

Request a Quote for 1-[3-Methoxy-4-(5-oxazolyl)phenyl]-2-cyano-3-(3-pyridyl)guanidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.